molecular formula C10H8Br2F2O2 B1409880 Ethyl 2,3-dibromo-4,5-difluorophenylacetate CAS No. 1804414-46-7

Ethyl 2,3-dibromo-4,5-difluorophenylacetate

Cat. No.: B1409880
CAS No.: 1804414-46-7
M. Wt: 357.97 g/mol
InChI Key: QGURKZKNQGMQTH-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-4,5-difluorophenylacetate is a chemical compound with the molecular formula C10H8Br2F2O2 It is an ester derivative of phenylacetic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dibromo-4,5-difluorophenylacetate typically involves the esterification of 2,3-dibromo-4,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dibromo-4,5-difluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding phenylacetate derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: Formation of substituted phenylacetate derivatives.

    Reduction: Formation of 2,3-dibromo-4,5-difluorophenylacetic acid.

    Oxidation: Formation of 2,3-dibromo-4,5-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2,3-dibromo-4,5-difluorophenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-4,5-difluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Ethyl 2,3-dibromo-4,5-difluorobenzoate: Similar structure but with a benzoate ester group.

    Ethyl 2,3-dibromo-4,5-difluorophenylpropionate: Similar structure but with a propionate ester group.

    Ethyl 2,3-dibromo-4,5-difluorophenylbutyrate: Similar structure but with a butyrate ester group.

Uniqueness: Ethyl 2,3-dibromo-4,5-difluorophenylacetate is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Its ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(2,3-dibromo-4,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)10(14)9(12)8(5)11/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURKZKNQGMQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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